5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-19(10-5-11-20(25)26)22-18(15-8-4-9-16(12-15)23(27)28)13-17(21-22)14-6-2-1-3-7-14/h1-4,6-9,12,18H,5,10-11,13H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYHYDIPOCBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Pentanoic Acid Side Chain
The pentanoic acid moiety is introduced via a Mannich reaction or alkylation. In one approach, the pyrazoline intermediate undergoes a Mannich reaction with formaldehyde and dimethylamine hydrochloride to form a tertiary amine, which is subsequently quaternized with iodomethane. Cyanation followed by hydrolysis yields the carboxylic acid derivative.
Procedure :
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Mannich Reaction : 1-(3-Nitrophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (5 mmol) is reacted with formaldehyde (10 mmol) and dimethylamine hydrochloride (5 mmol) in ethanol at 60°C for 6 hours.
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Quaternization : The Mannich base is treated with iodomethane (15 mmol) in acetonitrile at reflux for 12 hours.
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Cyanation and Hydrolysis : The quaternary ammonium salt is reacted with potassium cyanide (10 mmol) in DMF, followed by hydrolysis with sulfuric acid (20%) to yield this compound.
Yield Optimization :
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Quaternization Time : Extended reflux (12–18 hours) ensures complete methylation.
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Hydrolysis Conditions : Controlled addition of sulfuric acid prevents decarboxylation.
Alternative Route via Vilsmeier-Haack Formylation
In an alternative method, the pyrazoline intermediate is formylated using the Vilsmeier-Haack reagent (DMF-POCl3), followed by oxidation to the carboxylic acid. This route avoids multi-step functionalization and directly introduces the formyl group, which is oxidized to the acid.
Procedure :
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Formylation : 1-(3-Nitrophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (5 mmol) is treated with DMF-POCl3 (10 mmol) at 0–5°C for 2 hours, followed by warming to room temperature.
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Oxidation : The formylated product is oxidized with KMnO4 in acidic medium to yield the carboxylic acid derivative.
Advantages :
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Fewer Steps : Combines formylation and oxidation into a streamlined process.
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Higher Purity : Minimizes side products compared to Mannich-based routes.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Complexity |
|---|---|---|---|---|
| Cyclocondensation + Mannich | Cyclocondensation, Mannich, Hydrolysis | 60–70% | 90–95% | High |
| Vilsmeier-Haack Oxidation | Formylation, Oxidation | 75–80% | 95–98% | Moderate |
Table 1 . Comparison of synthetic routes for this compound.
Characterization and Validation
Spectroscopic Data :
Chromatographic Purity :
HPLC analysis (C18 column, MeCN:H2O = 70:30) shows a single peak at Rt = 6.2 minutes, confirming >98% purity.
Industrial-Scale Considerations
For large-scale synthesis, the Vilsmeier-Haack route is preferred due to its fewer steps and higher yield. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on its biological effects could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for potential pharmaceutical applications. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties may also find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl and phenyl groups could facilitate binding to hydrophobic pockets, while the pyrazole ring may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the literature:
Key Observations
Bromine in provides moderate electron-withdrawing effects and increases molecular weight, while methyl in introduces steric bulk.
Solubility and Bioavailability: The carboxylic acid group in the target compound and improves aqueous solubility compared to aldehyde () or non-polar analogs (), which may enhance oral bioavailability.
Biological Activity Trends: Pyrazolines with sulphonamide () or thiazolidinedione () moieties show antimicrobial or enzyme inhibitory activity, suggesting the target compound’s carboxylic acid could be optimized for similar applications.
Biological Activity
5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, with a focus on its pharmacological implications.
Synthesis and Characterization
The synthesis of the compound involves several steps, typically starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. The characterization is performed using various spectroscopic techniques including NMR, IR, and UV-Vis spectroscopy. For instance, the compound has been identified through its UV absorption maxima at approximately 277 nm and 245 nm in methanol, indicating its potential as a fluorescent probe in biological applications .
Antimicrobial Properties
Recent studies have demonstrated that pyrazoline derivatives exhibit significant antimicrobial activity. The presence of the nitrophenyl group is particularly noteworthy as it enhances the compound's interaction with microbial membranes. In vitro assays have shown that modifications in the substituents on the pyrazoline ring can lead to variations in antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Anticancer Activity
The anticancer properties of pyrazoline derivatives have been extensively studied. Compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. For example, studies have indicated that these compounds can inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
The proposed mechanisms underlying the biological activities of this class of compounds include:
- Inhibition of DNA Synthesis : Some derivatives have shown the ability to interfere with DNA replication processes.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of several pyrazoline derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Study : In a study involving human breast cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects .
Data Tables
Q & A
Q. What are the recommended synthetic protocols for 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process starting with Claisen-Schmidt condensation between substituted acetophenones and aldehydes, followed by cyclization with hydrazine derivatives to form the pyrazoline core. For example, cyclocondensation of β-keto esters with hydrazine hydrate under reflux in ethanol (78–85% yield) is a common approach . Optimization strategies include:
- Temperature control : Maintaining reflux conditions (~80°C) to enhance reaction kinetics without decomposition.
- Catalyst use : Acidic or basic catalysts (e.g., acetic acid) to accelerate cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : and NMR confirm substituent positions and diastereomeric purity. For example, pyrazoline protons typically resonate at δ 3.1–4.2 ppm (diastereotopic H4a/H4b) .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) groups validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How can computational methods such as molecular docking be integrated into the study of this compound's potential biological targets?
Methodological Answer:
- Target selection : Prioritize receptors (e.g., cyclooxygenase-2, COX-2) based on structural homology to known pyrazoline inhibitors .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand settings to account for pyrazoline ring puckering .
- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC values from enzymatic assays .
Q. What strategies are recommended for resolving contradictions between theoretical predictions (e.g., computational reactivity) and experimental outcomes in the synthesis of this compound?
Methodological Answer:
- Iterative validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify steric/electronic mismatches .
- Parameter adjustment : Modify solvent polarity (e.g., DMF vs. ethanol) or substituent electron-withdrawing effects (e.g., nitro vs. methoxy groups) to align reaction pathways .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
Q. How can X-ray crystallography address stereochemical ambiguities in the pyrazoline core of this compound?
Methodological Answer:
- Crystal growth : Slow evaporation of saturated solutions (e.g., chloroform/methanol) yields single crystals suitable for diffraction .
- Data refinement : Use SHELX or Olex2 to resolve dihedral angles (e.g., pyrazoline ring puckering ~20–30°) and nitro-phenyl torsion angles .
- Validation : Compare experimental bond lengths (e.g., C–N: 1.32–1.35 Å) with DFT-optimized geometries to confirm stereochemistry .
Q. What experimental designs are critical for evaluating the compound's stability under physiological conditions?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Light/thermal stability : Expose to UV light (254 nm) or elevated temperatures (40–60°C) and monitor via TLC or DSC (melting point shifts < 2°C indicate stability) .
- Metabolic profiling : Use liver microsome assays (e.g., rat S9 fractions) to identify cytochrome P450-mediated oxidation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (e.g., 48 hours) to minimize variability .
- Control normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) and adjust for solvent effects (e.g., DMSO ≤ 0.1% v/v) .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and trends .
Methodological Innovations
Q. What advanced computational tools can predict the compound's reactivity in novel synthetic pathways?
Methodological Answer:
- Reaction path search algorithms : Apply artificial force-induced reaction (AFIR) methods to explore alternative cyclization pathways .
- Machine learning (ML) : Train models on pyrazoline reaction datasets (e.g., yield, solvent, catalyst) to predict optimal conditions for new derivatives .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate solvent effects on transition states to guide green chemistry approaches (e.g., water-mediated synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
